molecular formula C9H13BrFNO B15342037 3-Fluoro-alpha-(methylaminomethyl)benzyl alcohol hydrobromide CAS No. 2794-40-3

3-Fluoro-alpha-(methylaminomethyl)benzyl alcohol hydrobromide

Cat. No.: B15342037
CAS No.: 2794-40-3
M. Wt: 250.11 g/mol
InChI Key: DVKSOXIURWXYHN-UHFFFAOYSA-N
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Description

3-Fluoro-alpha-(methylaminomethyl)benzyl alcohol hydrobromide is an organic compound with a unique structure that includes a fluorine atom, a methylamino group, and a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-alpha-(methylaminomethyl)benzyl alcohol hydrobromide typically involves the introduction of a fluorine atom into the benzyl alcohol structure. One common method is the nucleophilic substitution reaction where a fluorine source, such as potassium fluoride, reacts with a suitable precursor under specific conditions. The reaction is often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the fluoride ion .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available benzyl alcohol derivatives. The process includes steps such as halogenation, amination, and subsequent purification to obtain the final product in high yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-alpha-(methylaminomethyl)benzyl alcohol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Mechanism of Action

The mechanism of action of 3-Fluoro-alpha-(methylaminomethyl)benzyl alcohol hydrobromide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biochemical pathways. The methylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-alpha-(methylaminomethyl)benzyl alcohol hydrobromide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications .

Properties

CAS No.

2794-40-3

Molecular Formula

C9H13BrFNO

Molecular Weight

250.11 g/mol

IUPAC Name

[2-(3-fluorophenyl)-2-hydroxyethyl]-methylazanium;bromide

InChI

InChI=1S/C9H12FNO.BrH/c1-11-6-9(12)7-3-2-4-8(10)5-7;/h2-5,9,11-12H,6H2,1H3;1H

InChI Key

DVKSOXIURWXYHN-UHFFFAOYSA-N

Canonical SMILES

C[NH2+]CC(C1=CC(=CC=C1)F)O.[Br-]

Origin of Product

United States

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